Ro 31-8220 Mesylate-d3
Description
Conceptual Framework of Kinase Inhibition in Molecular Biology Research
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of a phosphate (B84403) group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. elifesciences.orgnih.gov This process, known as phosphorylation, acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules. elifesciences.orgeuropeanpharmaceuticalreview.com The kinase domain itself is a flexible structure that can exist in both active ("on") and inactive ("off") conformations. europeanpharmaceuticalreview.com
Kinase inhibitors are small molecules that interfere with the function of these enzymes. nih.govmdpi.comnih.gov They are broadly classified based on their mechanism of action. The majority of kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding site in the catalytic domain, thereby preventing the natural substrate, ATP, from binding. nih.govmdpi.com These inhibitors can be further categorized based on the conformational state of the kinase they bind to. "Type I" inhibitors bind to the active "DFG-in" conformation, while "Type II" inhibitors bind to and stabilize the inactive "DFG-out" conformation. nih.gov By selectively blocking the activity of specific kinases, researchers can elucidate their roles in various signaling cascades and cellular functions.
Historical Context of Ro 31-8220 Mesylate as a Research Probe
Ro 31-8220, also known as Bisindolylmaleimide IX, emerged from research focused on developing potent and selective inhibitors of Protein Kinase C. tocris.comrndsystems.comselleckchem.com Early studies established its ability to inhibit various PKC isoenzymes with high potency. medchemexpress.comselleckchem.com Over time, further research revealed its inhibitory activity against a wider range of kinases, including MAPKAP-K1b, MSK1, GSK3β, and S6K1. tocris.comrndsystems.commedchemexpress.comselleckchem.commedchemexpress.combio-techne.com This broader specificity, while a consideration for interpreting experimental results, has also made it a valuable tool for investigating the crosstalk and complexity of cellular signaling networks. apexbt.com For instance, it has been used to study its effects on JNK and glycogen (B147801) synthase activation, as well as the inhibition of MAPK and ERK2. tocris.comrndsystems.comapexbt.combio-techne.com
Significance of Deuterated Analogues in Mechanistic and Analytical Research
The introduction of stable isotopes, such as deuterium (B1214612) (²H), into drug molecules and research compounds has become a significant strategy in modern science. musechem.comwikipedia.orgsymeres.comwikipedia.orgsnnu.edu.cn Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium. wikipedia.org This substitution, while minimally altering the size and shape of the molecule, can have a profound impact on its metabolic stability and analytical detection. wikipedia.org
Isotopic labeling is a powerful technique used to track the fate of a molecule through a biological system. musechem.comwikipedia.orgfiveable.mestudysmarter.co.uk By introducing a "labeled" compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.com Stable isotopes like deuterium are particularly useful for these studies as they are non-radioactive. musechem.comwikipedia.org
In drug metabolism studies, deuterium labeling helps to identify metabolic pathways and the resulting metabolites. musechem.comsymeres.comfiveable.me The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." wikipedia.org This effect can slow down metabolic reactions that involve the cleavage of this bond, leading to a longer half-life and altered pharmacokinetic profile of the deuterated compound. wikipedia.orgresearchgate.net This property is not only valuable in drug development but also in basic research for studying the kinetics of metabolic processes. fiveable.me
Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. scioninstruments.comnih.gov In quantitative MS analysis, especially when analyzing complex biological samples, internal standards are crucial for ensuring accuracy and precision. scioninstruments.comclearsynth.comtexilajournal.comaptochem.com
Deuterated compounds, such as Ro 31-8220 Mesylate-d3, serve as ideal internal standards in mass spectrometry. clearsynth.comaptochem.comresolvemass.ca Here's why:
Co-elution: The deuterated standard has nearly identical chemical and physical properties to the non-deuterated (endogenous) compound. researchgate.netaptochem.com This means they behave similarly during sample preparation and chromatographic separation, a property known as co-elution. researchgate.nettexilajournal.com
Distinct Mass: Despite their similar behavior, the deuterated and non-deuterated compounds have different molecular masses, allowing the mass spectrometer to distinguish between them. researchgate.netaptochem.com
Correction for Variability: By adding a known amount of the deuterated standard to a sample, any variations in sample extraction, injection volume, or ionization efficiency will affect both the standard and the analyte equally. scioninstruments.comtexilajournal.comaptochem.com This allows for accurate correction and reliable quantification of the target compound. clearsynth.comtexilajournal.com
Reduced Matrix Effects: Biological samples contain a multitude of other molecules that can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." clearsynth.comtexilajournal.com Because the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, enabling accurate compensation. clearsynth.comresolvemass.ca
Data Tables
Table 1: Kinase Inhibition Profile of Ro 31-8220
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources. tocris.comrndsystems.commedchemexpress.comselleckchem.comsigmaaldrich.commedchemexpress.combio-techne.com
Table 2: Properties of Ro 31-8220 Mesylate
| Property | Value |
| Molecular Formula | C₂₅H₂₃N₅O₂S·CH₃SO₃H tocris.comrndsystems.combiosynth.combio-techne.com |
| Molecular Weight | 553.65 g/mol tocris.comrndsystems.combiosynth.combio-techne.com |
| CAS Number | 138489-18-6 tocris.comrndsystems.combiosynth.combio-techne.com |
Data from various suppliers and databases. tocris.comrndsystems.combiosynth.combio-techne.com
Properties
Molecular Formula |
C₂₆H₂₄D₃N₅O₅S₂ |
|---|---|
Molecular Weight |
556.67 |
Synonyms |
3-(3-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1H-indol-1-yl)propyl Carbamimidothioate Methanesulfonate-d3; 3-[3-[2,5-Dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl Ester Carbamimidothioic Ac |
Origin of Product |
United States |
Molecular Mechanism of Action and Cellular Target Profiling
Pan-Protein Kinase C Isoform Inhibition and Specificity Spectrum
Ro 31-8220 demonstrates potent inhibitory activity across multiple isoforms of Protein Kinase C, a family of serine/threonine kinases pivotal in various signal transduction pathways. biocrick.commedchemexpress.com The compound effectively blocks the activity of classical (α, βI, βII, γ) and novel (ε) PKC isoforms. plos.orgnih.gov
Research has established that Ro 31-8220 exhibits varying degrees of potency against different PKC isozymes. The half-maximal inhibitory concentrations (IC50) indicate a strong, albeit differential, inhibition profile. For instance, the IC50 value for PKC-α has been reported to be as low as 5 nM, while values for other isoforms such as PKC-βI, PKC-βII, PKC-γ, and PKC-ε are in the nanomolar range as well. biocrick.commedchemexpress.com One set of studies reported IC50 values of 5 nM for PKC-α, 24 nM for PKC-βI, 14 nM for PKC-βII, 27 nM for PKC-γ, and 24 nM for PKC-ε. medchemexpress.commedchemexpress.comselleckchem.com Another study found IC50 values of 28 nM for PKCα, 13 nM for PKCβ1, 11 nM for PKCβII, 32 nM for PKCγ, and 25 nM for PKCε. abcam.cn This demonstrates a consistently high affinity for these key signaling proteins.
The inhibitory potency of Ro 31-8220 shows a clear preference for certain PKC isoforms over others, highlighting its specificity spectrum. The compound is a more potent inhibitor of PKC-α compared to several other isoforms. biocrick.comnih.gov The comparative data underscores that while it is a pan-PKC inhibitor, its efficacy is not uniform across the entire family. springermedizin.de For example, reports indicate that Ro 31-8220 is approximately 4.8 times more efficient at inhibiting PKC-α than PKC-ε. nih.gov This differential activity allows it to be used as a tool to dissect the specific roles of these closely related enzymes in cellular processes.
| PKC Isoform | IC50 (nM) - Source A biocrick.commedchemexpress.commedchemexpress.commedchemexpress.com | IC50 (nM) - Source B abcam.cn | IC50 (nM) - Source C rndsystems.com |
|---|---|---|---|
| PKC-α | 5 | 28 | 33 |
| PKC-βI | 24 | 13 | N/A |
| PKC-βII | 14 | 11 | N/A |
| PKC-γ | 27 | 32 | N/A |
| PKC-ε | 24 | 25 | N/A |
Modulation of Associated Kinase Pathways
Beyond its well-documented effects on the PKC family, Ro 31-8220 demonstrates significant inhibitory action against other key kinases, revealing a broader mechanism of action than initially presumed. plos.org These PKC-independent effects involve the modulation of pathways critical to stress response, gene expression, and metabolic regulation. medchemexpress.comoup.com
Ro 31-8220 is a highly potent inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 1b (MAPKAP-K1b), also known as RSK2. nih.gov Multiple studies have consistently reported an IC50 value of 3 nM for this kinase. medchemexpress.comrndsystems.com This level of potency is comparable to, or even greater than, its inhibition of some PKC isoforms, indicating that MAPKAP-K1b is a primary target of the compound. medchemexpress.comnih.gov
The compound also effectively suppresses the activity of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1). scbt.comtargetmol.com Research indicates a potent inhibition with a reported IC50 value of 8 nM. medchemexpress.comrndsystems.com MSK1 is a key kinase involved in the phosphorylation of transcription factors in response to stress and mitogens, and its inhibition by Ro 31-8220 is accomplished through selective binding to the ATP-binding site, which blocks substrate access. scbt.com
Ro 31-8220 acts as a regulator of Glycogen (B147801) Synthase Kinase-3 Beta (GSK3β), a multifunctional kinase involved in a wide array of cellular processes, including metabolism and cell fate. nih.govnih.gov The reported inhibitory potency varies depending on the experimental context, with IC50 values ranging from 2.8 nM in immunoprecipitate assays to 15-38 nM in broader kinase screens. sigmaaldrich.comrndsystems.com Specifically, IC50 values of 15 nM and 38 nM have been cited. rndsystems.com Another report notes potent inhibition of GSK-3 in primary adipocytes with an IC50 of 6.8 nM. sigmaaldrich.com This inhibition occurs via competition with ATP and can lead to the stabilization of downstream targets like β-catenin. nih.gov
| Kinase Target | Reported IC50 (nM) |
|---|---|
| MAPKAP-K1b | 3 medchemexpress.comrndsystems.com |
| MSK1 | 8 medchemexpress.comrndsystems.com |
| GSK3β | 2.8 - 38 sigmaaldrich.comrndsystems.com |
Impact on Ribosomal Protein S6 Kinase 1 (S6K1)
Ro 31-8220 Mesylate-d3 has been identified as a significant inhibitor of Ribosomal Protein S6 Kinase 1 (S6K1), a key enzyme in the regulation of protein synthesis and cell growth. Research indicates that this compound effectively inhibits S6K1 activity with a reported IC50 value of 15 nM or 38 nM, highlighting its potency against this kinase. medchemexpress.comrndsystems.combio-techne.commedchemexpress.com This inhibitory action is part of a broader profile of activity against various protein kinases. rndsystems.combio-techne.com Studies have shown that the inhibition of the p70S6 kinase signaling pathway by Ro 31-8220 can influence cell survival. For instance, in retinal neurons, pretreatment with Ro 31-8220 increased the number of pyknotic (apoptotic) cells, suggesting that the pro-survival effects of insulin (B600854) are mediated, in part, through the p70S6K pathway that is blocked by this compound. arvojournals.org Interestingly, some research indicates that the activation of p70(S6k) by reactive oxygen species (ROS) is not blocked by Ro 31-8220, suggesting that this particular activation pathway is independent of the kinases targeted by the inhibitor in this context. nih.govresearchgate.net Furthermore, it has been noted that Ro 31-8220 can inhibit p70 ribosomal S6 kinase in a manner that is independent of its effects on Protein Kinase C (PKC). plos.orgnih.gov
Interactions with p90 Ribosomal S6 Kinase (RSK) Isoforms (RSK1, RSK2, RSK3, RSK4)
This compound demonstrates potent inhibitory activity against isoforms of the p90 Ribosomal S6 Kinase (RSK) family. It is recognized as a selective inhibitor of Rsk-1, where it is thought to disrupt the phosphorylation of target substrates by binding in a way that stabilizes the inactive conformation of the kinase. scbt.com The compound's interaction is characterized as a competitive inhibition mechanism. scbt.com
The inhibitory profile of Ro 31-8220 extends to multiple RSK isoforms, including RSK1, RSK2, and RSK3. plos.orgnih.gov This broad activity against the RSK family underscores its potential as a tool for investigating the roles of these kinases in various signaling pathways. The RSK family of kinases are downstream effectors of the mitogen-activated protein kinase (MAPK) pathway and are involved in regulating cell proliferation and survival. scbt.com
Effects on Protein Kinase D (PKD1)
This compound has been shown to effectively block the activation and subsequent downregulation of Protein Kinase D1 (PKD1). nih.govaacrjournals.org This inhibitory action is critical in cellular processes where PKD1 plays a pro-survival role. For example, in LNCaP prostate cancer cells, phorbol (B1677699) ester-induced apoptosis is facilitated by the downregulation of PKD1, a process that can be prevented by Ro 31-8220. aacrjournals.org The compound's ability to block PKD1 activation is attributed to its inhibition of upstream Protein Kinase C (PKC) isoforms, which are responsible for the transphosphorylation and activation of PKD1. nih.govahajournals.org
Studies have demonstrated that Ro 31-8220 does not directly inhibit PKD1 activity in in vitro kinase assays but rather prevents its activation in intact cells by targeting upstream PKC. ahajournals.orgphysiology.org The IC50 value for Ro 31-8220 against PKD1 has been reported to be 210 nM. reactionbiology.com This evidence highlights that the effect of Ro 31-8220 on PKD1 is an indirect consequence of its primary inhibitory action on PKC.
Influence on Cyclin-Dependent Kinase 2 (CDK2-cyclin A)
This compound is recognized as an inhibitor of the Cyclin-Dependent Kinase 2 (CDK2)-cyclin A complex. abcam.comscbt.com This complex plays a crucial role in the regulation of the cell cycle. The inhibitory activity of Ro 31-8220 against CDK2-cyclin A contributes to its broader effects on cell proliferation and has been associated with the induction of apoptosis. scbt.com Research on human glioblastoma cell lines has shown that treatment with Ro 31-8220 leads to an accumulation of cells in the G2-M phase of the cell cycle, which correlates with a decrease in CDC2 (also known as CDK1)-associated histone H1 kinase activity. nih.gov In subcellular assays, Ro 31-8220 directly inhibited CDC2 histone H1 kinase activity with an IC50 of 100 nM. nih.gov
Modulation of Proviral Integration Site for Moloney Murine Leukemia Virus (PIM3)
This compound acts as a selective inhibitor of PIM3 kinase. abcam.comscbt.com The mechanism of inhibition involves the disruption of ATP binding within the kinase domain through specific electrostatic interactions. scbt.com The structural characteristics of Ro 31-8220, including its rigidity and hydrophobic regions, contribute to a stable binding conformation that can effectively block substrate access and may influence interactions with lipid membranes. scbt.com This inhibitory action on PIM3, a serine/threonine kinase involved in cell survival and proliferation, is a component of the compound's multi-target profile.
Protein Kinase C-Independent Cellular and Molecular Effects
Inhibition of Extracellular Signal-Regulated Kinases (ERK1/2)
Ro 31-8220 has been shown to modulate the activity of the Extracellular Signal-Regulated Kinases (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Rather than being a direct inhibitor, Ro 31-8220 appears to potentiate ERK activity that is stimulated by growth factors portlandpress.com. This effect is observed in the context of its other molecular actions, such as the inhibition of MAPK Phosphatase-1 (MKP-1) expression portlandpress.com. In some cellular contexts, such as in rat adipocytes and L6 myotubes, Ro 31-8220 has been reported to inhibit MAPK and ERK2 tocris.comrndsystems.comfishersci.com. Short-term exposure to Ro 31-8220 has been observed to induce the phosphorylation of ERK1/2 aacrjournals.org.
Inhibition of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) Expression
A significant, PKC-independent effect of Ro 31-8220 is the inhibition of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) expression portlandpress.commedchemexpress.comnih.gov. MKP-1 is a dual-specificity phosphatase that negatively regulates MAPK pathways, including the c-Jun N-terminal kinase (JNK) pathway. By inhibiting the expression of MKP-1, Ro 31-8220 leads to the sustained activation of JNK portlandpress.comnih.govunam.mx. This effect is not shared by other structurally related PKC inhibitors like GF109203X portlandpress.comnih.gov. The inhibition of MKP-1 expression by Ro 31-8220 has been observed to be potent, occurring at concentrations that also affect cell viability in cancer cell lines auajournals.org. In Y1 mouse adrenocortical tumor cells, Ro 31-8220 significantly reduced the levels of ACTH-induced MKP-1 mRNA researchgate.net.
Interaction with Voltage-Dependent Sodium Channels
Ro 31-8220 directly inhibits voltage-dependent sodium channels fishersci.commedchemexpress.comnih.govselleckchem.com. This inhibitory action is independent of its effects on PKC nih.govplos.org. The direct nature of this inhibition was demonstrated by the fact that an inactive analog of Ro 31-8220 also reduced sodium channel activity, and the effect is attributed to the common bisindolylmaleimide structure bmbreports.org. This interaction has been confirmed through various experimental approaches, including the measurement of Na+ channel-dependent glutamate (B1630785) release and [3H]batrachotoxinin-A 20-alpha-benzoate binding in rat cortical synaptosomes, as well as veratridine-stimulated 22Na+ influx in CHO cells expressing rat CNaIIa Na+ channels nih.gov.
Inhibition of Sirtuin Isoforms (SIRT1, SIRT2)
Ro 31-8220 has been identified as an inhibitor of sirtuin isoforms, specifically SIRT1 and SIRT2 . The inhibition occurs in a NAD-competitive manner . The compound exhibits a degree of selectivity for SIRT2 over SIRT1 nih.gov. The inhibitory concentrations (IC50) for SIRT1 and SIRT2 have been determined to be 3.5 µM and 0.8 µM, respectively . Another study reported an IC50 value of 800 nM for SIRT2 deacetylase activity and noted an approximately four-fold selectivity for SIRT2 over SIRT1 nih.gov. The interaction of Ro 31-8220 with the NAD+ binding site of sirtuins is supported by molecular docking studies nih.gov. This inhibition of sirtuin activity can lead to downstream effects such as the hyperacetylation of tubulin .
| Target | IC50 | Notes |
| SIRT1 | 3.5 µM | NAD-competitive inhibition. |
| SIRT2 | 0.8 µM | NAD-competitive inhibition. |
| SIRT2 | 800 nM nih.gov | Approximately four-fold selectivity over SIRT1. |
Induction of Protein-Protein Interaction between Mutant SMAD4 and SMAD3
Ro 31-8220 has been shown to induce the protein-protein interaction between the mutant SMAD4R361H and SMAD3 rndsystems.comfishersci.com. This is a significant finding as mutations in SMAD4 can impair its ability to form a complex with SMAD3, which is crucial for TGF-β-mediated tumor suppression. Ro 31-8220 acts as a "molecular glue" to restore this interaction, thereby reactivating the dormant transcriptional activity of the mutant SMAD4 and restoring the tumor-suppressive effects of TGF-β signaling nih.govresearchgate.netnih.gov. The half maximal effective concentration (EC50) for inducing the SMAD4R361H-SMAD3 interaction has been reported to be 3.9 ± 1.0 µM in a TR-FRET assay and 2.1 ± 0.7 µM in a cell lysate-based assay nih.govemory.edu. This effect is selective for the interaction with SMAD3 over other R-SMADs nih.gov.
| Assay | EC50 |
| TR-FRET Assay | 3.9 ± 1.0 µM nih.govemory.edu |
| Cell Lysate Assay | 2.1 ± 0.7 µM nih.gov |
Modulation of Organic Cation Transporter 1 (OCT1) Activity
Ro 31-8220 is a potent inhibitor of the Organic Cation Transporter 1 (OCT1), a solute carrier transporter involved in the uptake of various drugs and endogenous compounds in the liver plos.orgnih.gov. This inhibition is independent of its PKC inhibitory activity plos.orgnih.gov. The compound acts as a cis-inhibitor of OCT1-mediated uptake of substrates like tetraethylammonium (B1195904) (TEA) in a concentration-dependent manner, with a reported IC50 of 0.18 µM plos.orgnih.govnih.govbiocrick.com. This blockage of OCT1 activity was observed in both OCT1-transfected HEK293 cells and human hepatic HepaRG cells plos.orgnih.govbiocrick.com. Interestingly, while Ro 31-8220 inhibits OCT1, it has been shown to stimulate the activity of OCT2 plos.orguzh.ch.
| Transporter | Effect | IC50/EC50 |
| OCT1 | Inhibition | 0.18 µM plos.orgnih.govnih.govbiocrick.com |
| OCT2 | Stimulation | - |
| MATE1 | Inhibition | - |
| MATE2-K | Inhibition | - |
Influence on Raf-1 Phosphorylation
Ro 31-8220 has been demonstrated to inhibit the phosphorylation of Raf-1, a key downstream effector of Ras and an upstream kinase in the MAPK pathway . This effect has been observed in HL-60 cells and is independent of the compound's effects on PKC . The inhibition of Raf-1 phosphorylation suggests another point of intervention for Ro 31-8220 in cellular signaling cascades.
Preclinical Biological Investigations in Model Systems
In Vivo Research in Animal Models
In vivo studies in various animal models have provided further insights into the biological effects of Ro 31-8220 Mesylate-d3. In a mouse model of heart failure, both short-term and long-term treatment with Ro 31-8220 significantly improved cardiac contractility and restored pump function ahajournals.org. These beneficial cardiac effects are attributed to the inhibition of conventional PKC isoforms, particularly PKCα ahajournals.org. Similarly, in a pig model of myocardial infarction-induced heart failure, inhibition of PKCα/β with related compounds showed protective effects plos.org.
In a mouse model of acute peritonitis, Ro 31-8220 demonstrated anti-inflammatory effects by significantly attenuating the recruitment of leukocytes, particularly neutrophils, to the site of inflammation ljmr.lyresearchgate.netnih.gov. This suggests a pro-inflammatory role for PKC in this context and highlights the potential of Ro 31-8220 as an anti-inflammatory agent ljmr.lyresearchgate.netnih.gov.
The neuroprotective effects of Ro 31-8220 have also been investigated in vivo. In a rat model of global cerebral ischemia, Ro 31-8220 by itself did not have a function-restoring effect on spatial learning and memory nih.gov. However, it did attenuate the beneficial effects of a PKC activator, bryostatin-1, indicating the involvement of PKC in post-stroke neuronal rescue and synaptogenesis nih.gov. In a Drosophila melanogaster model of frontotemporal dementia, Ro 31-8220 was identified in a small-molecule screen for its ability to reduce toxic phosphorylated tau selleckchem.com. Treatment with Ro 31-8220 improved the rough-eye phenotype, reduced phosphorylated tau levels, reversed memory impairment, and improved motor function in these flies selleckchem.com.
Pharmacokinetic studies in mice have shown that Ro 31-8220 is well-tolerated and has a half-life of 5.7 hours when administered subcutaneously medchemexpress.com.
Table 4: Summary of In Vivo Research Findings for Ro 31-8220
| Animal Model | Disease/Condition | Key Findings | Reference |
|---|---|---|---|
| Mouse | Heart Failure | Augmented cardiac contractility and restored pump function. | ahajournals.orgselleckchem.com |
| Mouse | Acute Peritonitis | Attenuated leukocyte, particularly neutrophil, recruitment to the site of inflammation. | ljmr.lyresearchgate.netnih.gov |
| Rat | Global Cerebral Ischemia | Did not restore function alone but attenuated the effects of a PKC activator. | nih.gov |
| Drosophila melanogaster | Frontotemporal Dementia (tauopathy) | Reduced phosphorylated tau, improved eye phenotype, reversed memory impairment, and improved motor function. | selleckchem.com |
Studies in Rodent Models of Cardiac Function
Investigations using rodent models have explored the effects of Ro 31-8220 on cardiac function, particularly in the context of heart failure and myotonic dystrophy type 1. In mouse models with muscle LIM protein (MLP) deficiency, which leads to heart failure, treatment with Ro 31-8220 resulted in a significant enhancement of cardiac contractility selleckchem.com.
Further studies in a mouse model of myotonic dystrophy type 1 (DM1) demonstrated that the administration of Ro 31-8220 can prevent cardiac electrophysiology and conduction defects jci.org. In this model, the expression of toxic RNA repeats leads to the activation of protein kinase C (PKC), which is a key event in the pathogenesis of DM1 jci.org. The use of Ro 31-8220 as a PKC inhibitor was shown to reduce the activation of PKCα/βII, lower the levels of hyperphosphorylated CELF1 (CUGBP1), and partially preserve the levels of connexin 43, a protein crucial for cardiac gap junctions jci.org. These molecular changes were associated with the prevention of cardiac defects. The withdrawal of the compound led to the reappearance of the molecular features of DM1 jci.org. The compound was noted to have a more significant effect on splicing events regulated by CELF1 than those regulated by MBNL1 jci.org. The use of PKC inhibitors like Ro 31-8220 has been suggested as a therapeutic strategy to lower the elevated levels of PKCα observed in certain cardiac conditions scispace.com.
| Model System | Key Finding | Molecular Observations |
|---|---|---|
| MLP-deficient mice | Significant increase in cardiac contractility. selleckchem.com | Not specified. |
| Myotonic Dystrophy Type 1 (DM1) mice | Prevention of cardiac electrophysiology and conduction defects. jci.org | Reduced PKCα/βII activation, decreased hyperphosphorylation of CUGBP1, and partial preservation of connexin 43 protein levels. jci.org |
Investigations in Drosophila melanogaster Models of Neurodegeneration
The fruit fly, Drosophila melanogaster, has been utilized as a model organism to investigate the therapeutic potential of Ro 31-8220 in the context of tau-induced neurodegeneration, a hallmark of several neurodegenerative diseases including Alzheimer's disease and frontotemporal dementia nih.gov. In a Drosophila model expressing human tau, which results in a rough-eye phenotype, Ro 31-8220 was identified through a small-molecule drug screen for its ability to mitigate this toxicity nih.gov.
Treatment with Ro 31-8220 robustly improved the rough-eye phenotype caused by tau expression. nih.gov Furthermore, it was found to reduce the levels of toxic phosphorylated tau species both in vivo in the fly model and in vitro. nih.gov Beyond the anatomical improvements, the compound also demonstrated functional benefits. It was shown to reverse tau-induced memory impairment and improve the motor functions of the flies. nih.gov In a human neuroblastoma cell line, Ro 31-8220 was observed to reduce PKC activity and the associated tau phosphorylation pattern, highlighting its potential as a mitigator of tau-induced neurotoxicity nih.gov.
| Endpoint Measured | Observed Effect of Ro 31-8220 |
|---|---|
| Tau-induced rough-eye phenotype | Robust improvement. nih.gov |
| Phosphorylated tau levels | Reduced in vivo and in vitro. nih.gov |
| Tau-induced memory impairment | Reversed. nih.gov |
| Motor function | Improved. nih.gov |
Analysis of Rabies Virus Infection in Human Neurons
The role of host cell factors in the replication cycle of the rabies virus (RABV) has been a subject of intense study to identify potential therapeutic targets. A kinome-wide RNA interference screen identified the mitogen-activated protein kinase (MAPK) pathway and phosphatidylinositol (PI) metabolism as crucial for RABV infection nih.govresearchgate.net.
To validate these findings, small molecule inhibitors were tested for their ability to block viral replication in human neurons. Among the compounds tested, Ro 31-8220 demonstrated the ability to inhibit RABV infection in human induced pluripotent stem cell (iPSC)-derived neurons. nih.gov This inhibitory effect confirms the importance of the cellular pathways identified in the screening process, such as the PKC pathway, for the successful replication of the rabies virus. nih.govresearchgate.net The study highlighted Ro 31-8220 as a tool to confirm that specific host cell kinases are essential for the RABV life cycle, thereby providing a new list of host factors that could be targeted for therapeutic intervention nih.govresearchgate.net.
| Model System | Compound | Finding | Implication |
|---|---|---|---|
| Human iPSC-derived neurons | Ro 31-8220 | Inhibited Rabies Virus (RABV) replication. nih.gov | Confirms the role of host kinases (e.g., PKC) in the RABV infectious cycle. nih.govresearchgate.net |
Analytical and Bioanalytical Methodologies Utilizing Deuterated Ro 31 8220 Mesylate D3
Use as an Internal Standard in Preclinical Studies
In preclinical research, accurate quantification of a compound's concentration in biological systems is essential to understand its behavior and effects. Ro 31-8220 Mesylate-d3 provides the necessary reliability for such studies.
Cellular uptake studies are performed to measure the extent and rate at which a compound enters cells. These experiments involve incubating cells with the compound and then, after a specified time, lysing the cells and measuring the intracellular concentration. The process of cell washing, lysis, and protein precipitation can introduce significant variability.
By adding this compound to the cell lysate, researchers can accurately quantify the parent compound using LC-MS/MS. The deuterated standard accounts for any loss of analyte during the extraction steps, ensuring that the final calculated intracellular concentration is precise. This is particularly important when comparing uptake across different cell lines or under various experimental conditions. plos.orgnih.gov
Table 4.2: Representative Data from a Cellular Uptake Study of Ro 31-8220 This table shows example data where this compound would be used as an internal standard for quantification.
| Cell Line | Treatment Time (min) | Intracellular Ro 31-8220 Conc. (ng/mg protein) |
|---|---|---|
| HEK293 | 5 | 15.2 |
| HEK293 | 30 | 78.9 |
| HepaRG | 5 | 21.5 |
| HepaRG | 30 | 112.4 |
Understanding how a compound distributes throughout different tissues is a key aspect of pharmacokinetic studies. Analyzing compounds in tissue homogenates presents a significant analytical challenge due to the complexity and variability of the tissue matrices (e.g., liver, brain, heart). jci.org Extraction efficiency can differ substantially from one tissue type to another.
This compound is an invaluable tool for these studies. It is added to the tissue sample prior to homogenization and extraction. Because the internal standard is subject to the same extraction inefficiencies and matrix effects as the analyte, its use allows for accurate and comparable quantification of Ro 31-8220 across diverse tissue types. This ensures that observed differences in concentration are due to true physiological distribution and not analytical artifacts.
Table 4.3: Example of Ro 31-8220 Distribution in Ex Vivo Rat Tissues Quantification in these samples would be performed using an LC-MS/MS method with this compound as the internal standard.
| Tissue | Ro 31-8220 Concentration (ng/g tissue) |
|---|---|
| Liver | 1250.7 |
| Kidney | 875.3 |
| Heart | 450.1 |
| Brain | 95.8 |
Methods for Assessing Metabolite Formation and Stability
When a compound is introduced into a biological system, it can be chemically modified by enzymes, a process known as metabolism. Assessing metabolic stability and identifying the resulting metabolites are crucial steps in drug discovery. Deuterated standards like this compound play a key role in these assessments.
In metabolic stability assays, such as those using liver microsomes, the disappearance of the parent compound over time is monitored. Ro 31-8220-d3 is used as the internal standard to accurately quantify the remaining Ro 31-8220 at each time point, allowing for the calculation of its metabolic half-life.
Furthermore, in metabolite identification studies, the presence of the deuterated analog can help distinguish drug-related metabolites from endogenous background ions in the mass spectrometer. Metabolites of Ro 31-8220 will retain the +3 Dalton mass shift if the deuterium (B1214612) labels are not on a metabolically active site. This "mass tag" simplifies the process of identifying potential metabolites in complex chromatograms, aiding in the elucidation of metabolic pathways. umich.edu
Tracing Metabolic Pathways Using Isotopic Labeling
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. The deuterium atoms in this compound act as a stable, non-radioactive tag. When introduced into a biological system, the metabolic fate of Ro 31-8220 can be traced with high specificity.
The key advantage of this methodology is the ability to distinguish between the administered compound and its metabolites from endogenous molecules within a complex biological matrix. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for these studies. The mass spectrometer can differentiate between the deuterated and non-deuterated versions of the molecule due to the mass difference imparted by the deuterium atoms.
In a typical experiment, a biological system, such as an animal model or a cell culture, is treated with Ro 31-8220. Subsequently, this compound is used as an internal standard during the analysis of collected samples (e.g., plasma, urine, or cell lysates). By comparing the chromatographic and mass spectrometric data of the unknown metabolites with the stable isotope-labeled standard, researchers can identify and quantify the various metabolic products of Ro 31-8220. This allows for the elucidation of the metabolic pathways, including phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.
While specific research findings on the metabolic pathways of Ro 31-8220 using its deuterated form are not extensively detailed in publicly available literature, the principled methodology remains a standard in pharmaceutical research. The data generated from such studies would typically be presented in a table format, outlining the identified metabolites and their relative abundance.
Table 1: Illustrative Example of Metabolite Identification using this compound
| Metabolite ID | Proposed Biotransformation | Parent Compound Peak (m/z) | Metabolite Peak (m/z) | Deuterated Standard Peak (m/z) |
| M1 | Hydroxylation | 458.2 | 474.2 | 461.2 |
| M2 | N-demethylation | 458.2 | 444.2 | 461.2 |
| M3 | Glucuronidation | 458.2 | 634.2 | 461.2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Evaluating Biotransformation in Hepatic Microsomes and Cell Fractions
Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are a widely used in vitro model to study the metabolism of drugs. They contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Studies with hepatic microsomes are crucial for predicting a drug's metabolic stability and potential for drug-drug interactions.
In this context, this compound is employed as an internal standard in LC-MS/MS-based assays to quantify the rate of disappearance of the parent compound, Ro 31-8220, over time when incubated with hepatic microsomes. The stability of the deuterated internal standard, which is added to the reaction mixture at the end of the incubation period, allows for precise quantification by correcting for variations in sample preparation and instrument response.
The experimental setup typically involves incubating Ro 31-8220 with human liver microsomes in the presence of necessary cofactors (e.g., NADPH). Aliquots are taken at various time points, and the reaction is quenched. This compound is then added as the internal standard before the samples are processed and analyzed by LC-MS/MS. The resulting data are used to calculate key metabolic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Similar methodologies can be applied to other cell fractions, such as S9 fractions or cytosol, to investigate the role of other enzymes in the biotransformation of Ro 31-8220.
Table 2: Example Data for Metabolic Stability of Ro 31-8220 in Human Liver Microsomes
| Incubation Time (min) | Ro 31-8220 Concentration (nM) | This compound (Internal Standard) Peak Area | Ro 31-8220 Peak Area | % Ro 31-8220 Remaining |
| 0 | 1000 | 50000 | 52000 | 100 |
| 5 | - | 50000 | 45000 | 86.5 |
| 15 | - | 50000 | 32000 | 61.5 |
| 30 | - | 50000 | 18000 | 34.6 |
| 60 | - | 50000 | 5000 | 9.6 |
This table is for illustrative purposes only and does not represent actual experimental data.
Deuterium Labeling in Mechanistic and Metabolic Research of Ro 31 8220 Mesylate
Investigating Deuterium (B1214612) Kinetic Isotope Effects
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is a rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology. [4, 23]
Probing Rate-Limiting Steps in Enzyme-Catalyzed Reactions
Table 1: Illustrative Data on Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
| Parameter | Ro 31-8220 Mesylate (Non-deuterated) | Ro 31-8220 Mesylate-d3 | Kinetic Isotope Effect (kH/kD) | Implication |
| Metabolic Rate (Vmax) | 100 pmol/min/mg protein | 75 pmol/min/mg protein | 1.33 | C-H bond cleavage is partially rate-limiting. |
| Enzyme Affinity (Km) | 50 nM | 52 nM | N/A | Deuteration does not significantly alter binding to the enzyme. |
Elucidating Hydrogen Atom Transfer Mechanisms
Many enzymatic reactions, particularly those involving oxidation by cytochrome P450 enzymes, proceed through hydrogen atom transfer (HAT) mechanisms. The mass difference between hydrogen and deuterium leads to a lower vibrational frequency for the C-D bond compared to the C-H bond, resulting in a higher activation energy for C-D bond cleavage. Observing a substantial primary KIE provides direct evidence for a HAT mechanism and can help to map the transition state of the reaction. [10, 24]
Pharmacokinetic and Pharmacodynamic Modeling Refinement
Deuterated compounds are invaluable tools for enhancing the precision and reliability of pharmacokinetic (PK) and pharmacodynamic (PD) studies. [8, 20]
Enhanced Accuracy in Drug Concentration Measurements
In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated analogs like this compound are widely used as internal standards. Since the deuterated form is chemically identical to the parent compound but has a different mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer. This allows for precise quantification of the non-deuterated drug in biological samples (e.g., plasma, tissue) by correcting for variations in sample preparation and instrument response.
Table 2: Mass Spectrometry Data for Ro 31-8220 and its Deuterated Analog
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (d3 vs. d0) | Application |
| Ro 31-8220 | C25H23N5O2S | 457.1572 | N/A | Analyte |
| Ro 31-8220-d3 | C25H20D3N5O2S | 460.1759 | +3.0187 | Internal Standard |
Distinguishing Exogenous Compound from Endogenous Analogs
In some instances, a drug molecule may be structurally similar to endogenous compounds, which can interfere with accurate measurement. The distinct mass of this compound allows researchers to unequivocally differentiate the administered drug from any potential endogenous molecules that might have a similar structure or chromatographic behavior, thereby eliminating analytical ambiguity.
Applications in Target Engagement and Occupancy Studies
Confirming that a drug binds to its intended target in a biological system is a critical step in drug development. Ro 31-8220 is a known inhibitor of several protein kinases, including various PKC isoforms. [2, 7, 12] Deuterated versions of such inhibitors can be used in advanced mass spectrometry-based proteomics techniques to quantify target engagement. For instance, in competitive binding assays, this compound can be used to compete with a chemical probe that binds to the same target kinase. The displacement of the probe, quantified by mass spectrometry, can provide a direct measure of the extent to which Ro 31-8220 occupies the active site of its target protein in complex biological mixtures like cell lysates or even in vivo. This provides crucial information on the relationship between drug concentration and target binding, which is essential for understanding its pharmacological effects.
Role of Ro 31 8220 Mesylate As a Research Tool and Chemical Probe
Utility in Kinase Inhibitor Screening Libraries
Ro 31-8220 is a staple component of many kinase inhibitor screening libraries due to its well-documented, potent inhibitory activity against a range of kinases. probes-drugs.org Although it was first identified as a powerful inhibitor of multiple Protein Kinase C (PKC) isoforms, with IC50 values in the low nanomolar range, subsequent broader screening has revealed a more complex inhibitory profile. medchemexpress.comselleckchem.com This characteristic polypharmacology, while complicating its use as a highly specific PKC inhibitor, makes it a valuable tool in compound library screening.
Researchers use Ro 31-8220 as a reference compound or a starting point for inhibitor development. Its inclusion in libraries allows for the identification of cellular phenotypes sensitive to the inhibition of PKC or other targeted kinases. The compound potently inhibits several PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε. medchemexpress.com However, its utility extends beyond PKC, as it also demonstrates significant activity against other kinases that are crucial in different signaling pathways. medchemexpress.commedchemexpress.comrndsystems.com This broader specificity profile is a key aspect of its utility in screening libraries, providing a tool to probe multiple signaling axes simultaneously.
| Kinase Target | IC50 (nM) |
|---|---|
| PKCα | 5 medchemexpress.commedchemexpress.com |
| PKCβI | 24 medchemexpress.commedchemexpress.com |
| PKCβII | 14 medchemexpress.commedchemexpress.com |
| PKCγ | 27 medchemexpress.commedchemexpress.com |
| PKCε | 24 medchemexpress.commedchemexpress.com |
| MAPKAP-K1b (RSK2) | 3 rndsystems.com |
| MSK1 | 8 rndsystems.com |
| S6K1 | 15 rndsystems.com |
| GSK3β | 38 rndsystems.com |
Application in Elucidating Complex Cellular Signaling Networks
Ro 31-8220 has been instrumental in dissecting complex cellular signaling networks. By inhibiting specific nodes within these networks, researchers can infer the function of target kinases in various biological processes. For instance, its use has been pivotal in studying T-cell activation. The compound was shown to inhibit mitogen-induced interleukin-2 (B1167480) (IL-2) production and IL-2-dependent T-lymphoblast proliferation, demonstrating the critical role of the pathways it targets in the immune response. nih.gov
Furthermore, Ro 31-8220 has been used to unravel signaling cascades in metabolic regulation and stress responses. In rat adipocytes and L6 myotubes, it was found to activate c-Jun N-terminal kinase (JNK) and glycogen (B147801) synthase while inhibiting Mitogen-Activated Protein Kinase (MAPK) and ERK2. rndsystems.com A particularly noteworthy application is in the study of the Transforming Growth Factor-β (TGF-β) signaling pathway. In cancer cells with specific mutations in the SMAD4 gene (e.g., R361H), Ro 31-8220 was identified as a small molecule that can induce a protein-protein interaction between the mutant SMAD4 and SMAD3. emory.edunih.gov This action restores the dormant transcriptional activity of the mutant SMAD4, thereby reactivating the tumor-suppressive arm of the TGF-β pathway. emory.edu This finding highlights the compound's utility not just as an inhibitor, but as a modulator of protein interactions to probe signaling network functions. nih.gov
Contribution to Understanding Protein Kinase Biology Beyond PKC
While initially employed for its potent PKC inhibition, the discovery of Ro 31-8220's off-target effects has significantly contributed to understanding the biology of other protein kinases and signaling molecules. plos.orgnih.gov These PKC-independent activities, once considered limitations, have repositioned the compound as a multi-target probe, revealing unexpected connections between cellular pathways. nih.govnih.gov
Extensive kinase profiling studies have demonstrated that Ro 31-8220 inhibits a panel of kinases with potencies similar to or greater than its inhibition of PKC isoforms. portlandpress.comnih.gov These include key signaling kinases such as Mitogen- and Stress-activated Kinase 1 (MSK1), Ribosomal S6 Kinase (RSK), and Glycogen Synthase Kinase 3β (GSK3β). medchemexpress.complos.org The use of Ro 31-8220 in experiments, often alongside other inhibitors with different selectivity profiles like GF109203X, has helped to distinguish PKC-dependent effects from those mediated by these other kinases. nih.gov For example, Ro 31-8220 was found to inhibit the expression of MAP kinase phosphatase-1 (MKP-1) and strongly induce c-Jun expression, leading to the activation of JNK1 in a manner that was independent of PKC inhibition. medchemexpress.commedchemexpress.comnih.gov This discovery was crucial in identifying a novel pharmacological action of the compound and uncovering a new regulatory mechanism for the JNK pathway. nih.gov
| Molecular Target / Process | Observed Effect | Reference |
|---|---|---|
| JNK (c-Jun N-terminal kinase) | Activation | medchemexpress.comnih.gov |
| MKP-1 (MAP kinase phosphatase-1) | Inhibition of expression | medchemexpress.comnih.gov |
| c-Jun | Induction of expression | medchemexpress.comnih.gov |
| Voltage-dependent Na+ channels | Direct suppression/inhibition | medchemexpress.comrndsystems.com |
| Organic Cation Transporter 1 (OCT1) | Inhibition of activity | plos.orgnih.gov |
| SMAD4R361H-SMAD3 Interaction | Induction/Stabilization | emory.edu |
Development of Phenotypic Assays for Specific Biological Endpoints
Ro 31-8220 has proven to be a valuable hit compound in phenotypic screening campaigns designed to identify molecules that can reverse disease-specific cellular characteristics. Phenotypic assays focus on a measurable biological endpoint in a relevant cellular or organismal model, without a preconceived notion of the molecular target.
In a high-content screen for myotonic dystrophy, an assay was developed to identify compounds that could eliminate the characteristic nuclear foci of mutant RNA in patient-derived cells. nih.gov Ro 31-8220 was identified as a compound that effectively reduces these nuclear foci. nih.gov Further investigation revealed that this effect was independent of PKC activity, suggesting that the compound acts on alternative kinase targets relevant to the pathophysiology of the disease. nih.gov This discovery opened new avenues for therapeutic development in myotonic dystrophy.
Similarly, in a Drosophila melanogaster model of frontotemporal dementia characterized by a tau-induced rough-eye phenotype, a small molecule screen was conducted to find suppressors of this neurotoxic phenotype. nih.gov Ro 31-8220 was identified as a hit that robustly improved the eye phenotype, reduced levels of toxic phosphorylated tau, and ameliorated associated memory and motor impairments in the flies. nih.gov These examples underscore the power of using well-characterized but broadly acting compounds like Ro 31-8220 in phenotypic assays to uncover novel therapeutic strategies and biological mechanisms. nih.govnih.gov
| Disease Model | Phenotype Screened | Observed Effect of Ro 31-8220 | Reference |
|---|---|---|---|
| Myotonic Dystrophy (patient cell lines) | Presence of nuclear RNA foci | Eliminated/reduced nuclear foci | nih.gov |
| Frontotemporal Dementia (Drosophila model) | Tau-induced rough-eye phenotype | Robustly improved the phenotype and reduced phosphorylated tau | nih.gov |
Future Research Trajectories and Unexplored Academic Avenues
Exploration of Novel and Off-Target Interactions
Ro 31-8220 is known to interact with a range of kinases beyond the PKC family, as well as other proteins. plos.orgnih.govnih.govmedchemexpress.commedchemexpress.com These off-target effects, while sometimes considered a limitation, also present an opportunity for discovering new therapeutic applications and understanding complex cellular signaling networks. The deuteration of Ro 31-8220 to form Ro 31-8220 Mesylate-d3 may alter its metabolic stability and pharmacokinetic properties, which could in turn modulate its interaction with both primary and off-target proteins.
Future research should systematically explore the interactome of this compound. This could reveal novel binding partners or differential affinities for known off-targets compared to the non-deuterated form. Such studies could uncover previously unknown roles of these off-target proteins in cellular processes and disease.
Known Off-Target Interactions of Ro 31-8220:
| Target Class | Specific Target | Reported Effect |
| Kinases | Mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1) | Inhibition of expression nih.govmedchemexpress.com |
| p90 Ribosomal S6 Kinase (RSK1, RSK2, RSK3) | Inhibition plos.orgnih.gov | |
| p70 Ribosomal S6 Kinase (S6K1) | Inhibition plos.orgnih.govmedchemexpress.commedchemexpress.com | |
| Glycogen (B147801) Synthase Kinase-3 (GSK3) | Inhibition plos.orgnih.govmedchemexpress.commedchemexpress.com | |
| c-Jun N-terminal Kinase (JNK) | Activation plos.orgnih.govnih.govmedchemexpress.com | |
| CDC2 histone H1 kinase | Inhibition plos.orgnih.gov | |
| Non-Kinase Proteins | Voltage-dependent sodium channels | Inhibition plos.orgnih.govmedchemexpress.commedchemexpress.com |
| Organic Cation Transporter 1 (OCT1) | Inhibition plos.org | |
| Multidrug and Toxin Extrusion Protein (MATE) 1 and MATE2-K | Inhibition plos.org | |
| ATP-binding cassette (ABC) drug transporters | Inhibition plos.orgnih.gov |
Integration with Advanced Omics Technologies (e.g., Phosphoproteomics, Metabolomics)
The study of cellular signaling has been revolutionized by 'omics' technologies. Phosphoproteomics, in particular, allows for the large-scale analysis of protein phosphorylation, a key event in many signaling pathways. Ro 31-8220 has been utilized in phosphoproteomic studies to dissect signaling cascades, such as those involved in platelet activation. nih.gov For instance, in a study on GPVI/ITAM-mediated platelet activation, Ro 31-8220 was used to probe the role of PKC in the phosphorylation of various downstream targets. nih.gov
The use of this compound in phosphoproteomic workflows could offer several advantages. The altered metabolic profile of the deuterated compound might lead to more stable and predictable effects on the phosphoproteome, facilitating the identification of direct and indirect targets. Future studies could employ quantitative phosphoproteomics to compare the effects of Ro 31-8220 and this compound on global phosphorylation patterns in various cell types. This could provide a more nuanced understanding of their respective mechanisms of action and reveal subtle differences in their signaling consequences.
Similarly, metabolomics, the comprehensive analysis of metabolites in a biological system, can provide insights into the metabolic reprogramming induced by kinase inhibitors. While specific metabolomics studies with Ro 31-8220 are not extensively detailed in the provided search results, the known roles of its targets in metabolic regulation suggest this is a fertile area for future research. This compound could be a valuable tool in such studies to investigate how inhibiting specific signaling pathways with a more metabolically stable compound impacts cellular metabolism.
Investigation of Differential Responses Across Genetic Backgrounds in Model Organisms
The effects of a chemical compound can vary significantly depending on the genetic background of the organism or cell line. Ro 31-8220 has been studied in a variety of model systems, including human cell lines like A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), as well as in a Drosophila melanogaster model of frontotemporal dementia. nih.govselleckchem.com In the Drosophila model, Ro 31-8220 was shown to reduce the levels of toxic phosphorylated tau, improve the rough-eye phenotype, and reverse memory impairment. nih.gov
The availability of this compound allows for more controlled and potentially long-term studies in these and other model organisms. The altered pharmacokinetics of the deuterated compound could be particularly advantageous in whole-organism studies, potentially leading to more consistent and sustained target engagement.
Future research should focus on systematically evaluating the effects of this compound across a panel of genetically diverse cell lines or in different strains of model organisms. This could identify genetic modifiers of the response to the compound and uncover novel gene-drug interactions. Such studies are crucial for advancing our understanding of the context-dependent nature of kinase inhibitor activity and for the future development of personalized medicine approaches.
Novel Deuterated Analog Synthesis for Specific Research Questions
The synthesis of deuterated compounds is a key strategy in medicinal chemistry to improve the pharmacokinetic and metabolic properties of drugs. nih.govnih.govresearchgate.netfrontiersin.org The process often involves introducing deuterium (B1214612) at sites of metabolic vulnerability to slow down drug metabolism, thereby increasing its half-life and exposure.
While this compound is a specific deuterated analog, there is a vast potential for the synthesis of other novel deuterated analogs of Ro 31-8220. These new analogs could be designed to answer specific research questions. For example, deuterium could be selectively incorporated at different positions in the molecule to fine-tune its metabolic fate or to probe the importance of specific metabolic pathways.
Future synthetic efforts could focus on:
Site-specific deuteration: Introducing deuterium at various positions on the bisindolylmaleimide core or its side chains to systematically study the impact on potency, selectivity, and metabolism.
Combinatorial deuteration: Creating a library of Ro 31-8220 analogs with different patterns and levels of deuteration to screen for compounds with optimized properties for specific applications, such as in vivo imaging or as long-acting probes.
Deuterated photoprobes: Incorporating photoactivatable groups into deuterated Ro 31-8220 analogs to create tools for identifying direct binding partners in a cellular context.
The development of a diverse toolkit of deuterated Ro 31-8220 analogs would significantly enhance the ability of researchers to dissect the complex roles of PKC and other target kinases in health and disease.
Q & A
Q. What are the primary PKC isoforms inhibited by Ro 31-8220 Mesylate, and how do their IC50 values compare?
Ro 31-8220 Mesylate acts as a pan-PKC inhibitor, targeting PKC-α (IC50: 5 nM), PKC-βI (24 nM), PKC-βII (14 nM), PKC-γ (27 nM), and PKC-ε (24 nM). These values were determined via enzyme activity assays using γ-peptide substrates and radioactive ATP quantification . Researchers should note its broader kinase inhibition profile (e.g., MAPKAP-K1b, MSK1, GSK3β) when interpreting results .
Q. What experimental protocols are recommended for assessing Ro 31-8220's inhibitory effects in cellular models?
Use concentrations of 2.5 μM in human A549 lung adenocarcinoma or MCF-7 breast cancer cells, with treatment durations of 24–48 hours. Proliferation endpoints should be quantified via Coulter counter (e.g., Coulter Counter ZM) after 4–6 days of incubation. For PKC depletion, pre-treat cells with bryostatin-1 (1 μM, 24 hours) to downregulate endogenous PKC activity .
Q. How should researchers handle solubility and storage of Ro 31-8220 Mesylate to maintain stability?
Dissolve in DMSO (100 mg/mL stock, 10 mM) or ethanol (2.8 mg/mL). Store powder at -20°C (stable for 3 years) and stock solutions at -80°C (6-month stability). Avoid aqueous solutions (water solubility <1 mg/mL) to prevent precipitation .
Q. How does Ro 31-8220 enhance Akt phosphorylation in platelet studies, and what methodological considerations apply?
In catecholamine-hyporesponsive platelets, Ro 31-8220 (2.5 μM) enhances adrenaline-induced Akt phosphorylation. Use washed platelet preparations and measure phosphorylation via Western blot. Control for off-target effects by comparing with selective Akt inhibitors .
Q. What validation methods confirm PKC inhibition in experimental systems using Ro 31-8220?
Validate using:
- Enzyme assays: Monitor ³²P-ATP incorporation into γ-peptide substrates with PKC isoforms .
- Cellular readouts: Assess PKC-dependent endpoints (e.g., apoE secretion inhibition in macrophages) .
- Negative controls: Compare with PKCα siRNA knockdown to isolate isoform-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictory findings between Ro 31-8220 and structurally similar PKC inhibitors like GF 109203X?
Despite similar PKCα IC50 values (Ro 31-8220: 33 nM vs. GF 109203X: 8 nM), Ro 31-8220 reduces CELF1 protein levels by 91% versus 48% for GF 109203X. Use siRNA knockdown of PKCα to confirm PKC-independent mechanisms and perform kinase profiling to identify off-target effects .
Q. What mechanisms explain Ro 31-8220's neuroprotective effects independent of PKC inhibition?
Ro 31-8220 inhibits voltage-dependent Na⁺ channels (IC50: ~10 μM) and blocks paraoxon-induced caspase-3 activation in cerebellar granule neurons. Combine electrophysiology (patch-clamp) and apoptosis assays (TUNEL staining) to dissect these pathways .
Q. What experimental designs are optimal for evaluating Ro 31-8220's cardiac effects in mlP−/− mouse models?
Administer 6 mg/kg/d subcutaneously for 7 days. Monitor myocardial contractility via echocardiography or pressure-volume loop analysis. Pair with PKCε-specific inhibitors to isolate isoform contributions .
Q. How does Ro 31-8220 influence circadian regulation of ameloblast genes, and what temporal sampling strategies are required?
In ameloblast studies, Ro 31-8220 disrupts circadian rhythms of Bmal1 and Period1 expression. Use serum-free media synchronized cells, sample every 4–6 hours over 24 hours, and quantify mRNA via qPCR (2^−ΔΔCT method) .
Q. What multi-omics approaches are recommended to study off-target effects of Ro 31-8220 in kinase profiling?
Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
